molecular formula C10H10Fe-6 B1249389 Iron dicyclopentadienyl

Iron dicyclopentadienyl

Cat. No. B1249389
M. Wt: 186.03 g/mol
InChI Key: XISWFGALECMDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferrocene is a bis(eta(5)-cyclopentadienyl)metal(II) having Fe(II) as the metal(II) species. The parent of the class of ferrocenes. It has a role as a fuel additive. It is a member of ferrocenes and a bis(eta(5)-cyclopentadienyl)metal(II).

Scientific Research Applications

  • Hepatic Iron Overload Characterization : Valerio and Petersen (2000) explored the hepatic histopathologic, biochemical, and molecular aspects associated with dietary iron overload using ferrocene in mice. They found severe hepatic siderosis and increased nonheme iron content, suggesting the role of ferrocene in liver injury and fibrogenesis (Valerio & Petersen, 2000).

  • Alkylation of Ketones : Seck et al. (2017) demonstrated the use of cyclopentadienone iron dicarbonyl complexes in the alkylation of ketones via the borrowing hydrogen strategy. Their study highlighted the role of transition metal Lewis pairs and bases, showing broad applicability in mild conditions (Seck et al., 2017).

  • Catalytic Applications of Cyclopentadienone Iron Complexes : Pignataro and Gennari (2020) reviewed the advancements in the use of cyclopentadienone iron complexes (CICs) in redox chemistry and ‘hydrogen borrowing’ processes. Their study showed that the non-innocent ligand in CICs significantly affects the catalytic properties of iron (Pignataro & Gennari, 2020).

  • Magnetic Properties of Condensation Polymers : Chai et al. (2004) composed condensation polymers of dicyclopentadienyl iron with aromatic diazoium salts, discovering that these polymers exhibit strong magnetism. Their study contributes to understanding the electronic structure and magnetic properties of such polymers (Chai et al., 2004).

  • Iron-Catalyzed Oppenauer-Type Oxidation : Coleman et al. (2010) explored the use of (hydroxycyclopentadienyl)iron dicarbonyl hydride in the Oppenauer-type oxidation of alcohols, proposing a mechanism involving the formation of iron-alcohol complexes. Their work highlights the role of the cyclopentadienyl ligand in stabilizing the iron hydride (Coleman et al., 2010).

  • Catalytic Activity in Hydrosilylation and Hydrogen Transfer Reactions : Kandepi et al. (2010) investigated iron(II) complexes with cyclopentadienyl-functionalized N-heterocyclic carbene ligands, revealing good catalytic activity in transfer hydrogenation of ketones and hydrosilylation reactions (Kandepi et al., 2010).

properties

Product Name

Iron dicyclopentadienyl

Molecular Formula

C10H10Fe-6

Molecular Weight

186.03 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopentane;iron

InChI

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1;

InChI Key

XISWFGALECMDCV-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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